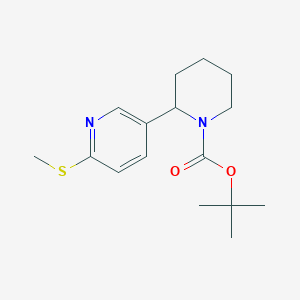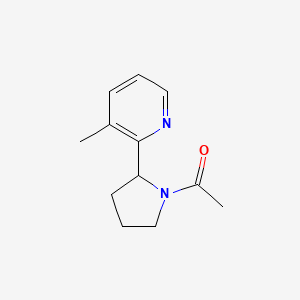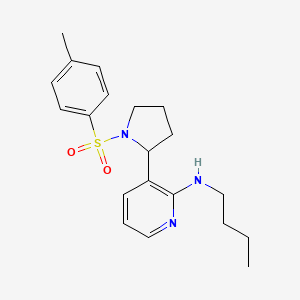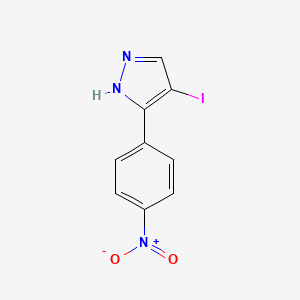
4-Iodo-3-(4-nitrophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3-(4-nitrophenyl)-1H-pyrazole: is a heterocyclic compound characterized by the presence of iodine and nitro groups attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3-(4-nitrophenyl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole can be substituted by various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Derivatives with different functional groups replacing the iodine atom.
Reduction: 4-Amino-3-(4-nitrophenyl)-1H-pyrazole.
Oxidation: Various oxidized pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole is used as a building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and other biochemical processes. Its unique structure allows it to interact with specific biological targets, providing insights into their function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds:
4-Iodo-3-(4-nitrophenyl)-1H-pyrazole: Similar in structure but with different substituents.
This compound: Another heterocyclic compound with similar functional groups.
Uniqueness: this compound is unique due to the specific combination of iodine and nitro groups attached to the pyrazole ring. This combination imparts distinct chemical properties, making it suitable for a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C9H6IN3O2 |
|---|---|
Poids moléculaire |
315.07 g/mol |
Nom IUPAC |
4-iodo-5-(4-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C9H6IN3O2/c10-8-5-11-12-9(8)6-1-3-7(4-2-6)13(14)15/h1-5H,(H,11,12) |
Clé InChI |
WEURNUWKXFKOFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=NN2)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


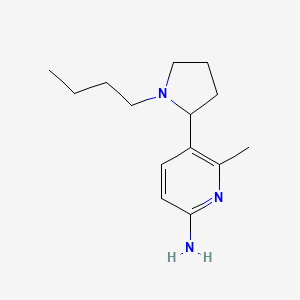
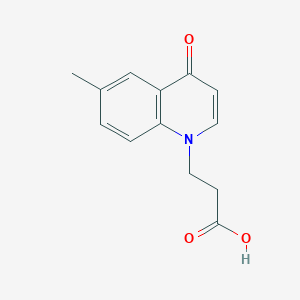








![(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol](/img/structure/B11805185.png)
